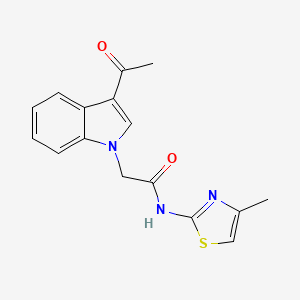
1-(3-fluorobenzyl)-4-(4-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorobenzyl)-4-(4-methylcyclohexyl)piperazine (also known as Flephedrone) is a synthetic compound that belongs to the class of piperazine derivatives. Flephedrone is a psychoactive drug that has gained popularity among recreational drug users due to its stimulant and euphoric effects. However, the scientific community has also shown interest in Flephedrone due to its potential therapeutic applications and its unique chemical structure that makes it a useful tool in biochemical research.
Scientific Research Applications
Flephedrone has been used in various scientific studies due to its unique chemical structure and its potential therapeutic applications. One of the main areas of research involving Flephedrone is its potential as a treatment for depression and anxiety disorders. Studies have shown that Flephedrone has antidepressant and anxiolytic effects in animal models, and it may be a promising alternative to traditional antidepressant drugs.
Mechanism of Action
The exact mechanism of action of Flephedrone is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant and euphoric effects observed in recreational drug users. Flephedrone may also interact with other neurotransmitter systems, such as the serotonin system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Flephedrone has a range of biochemical and physiological effects, depending on the dose and route of administration. In recreational drug users, Flephedrone can cause increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, alertness, and sociability. In animal models, Flephedrone has been shown to increase locomotor activity and produce rewarding effects, similar to other stimulant drugs.
Advantages and Limitations for Lab Experiments
Flephedrone has several advantages as a tool in biochemical research. Its unique chemical structure and mechanism of action make it a useful tool for studying the dopamine and norepinephrine systems in the brain. Flephedrone is also relatively easy to synthesize, and the starting materials are readily available. However, Flephedrone is a controlled substance in many countries, and its use in research may be restricted. Additionally, the potential for abuse and addiction may limit its use in some research settings.
Future Directions
There are several future directions for research involving Flephedrone. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of Flephedrone in humans. Another area of research is the development of analogs of Flephedrone with improved therapeutic properties and reduced potential for abuse. Additionally, studies are needed to better understand the long-term effects of Flephedrone use on the brain and body.
Synthesis Methods
The synthesis of Flephedrone involves the reaction of 1-(3-fluorophenyl)propan-2-amine with 4-methylcyclohexanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then subjected to a reductive amination reaction with piperazine to yield Flephedrone. The synthesis of Flephedrone is relatively simple, and the starting materials are readily available, making it an attractive target for illicit drug manufacturers.
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2/c1-15-5-7-18(8-6-15)21-11-9-20(10-12-21)14-16-3-2-4-17(19)13-16/h2-4,13,15,18H,5-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAFKASHJUSMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B6029885.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B6029892.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methoxybenzamide](/img/structure/B6029899.png)
![[4-(methylthio)phenyl]{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6029900.png)
![[2-(allylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6029906.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B6029912.png)
![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)(phenyl)methyl]amino}phenyl)acetamide](/img/structure/B6029916.png)
![5-(2-methoxyphenyl)-2-(2-propyn-1-ylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6029918.png)
![3-[(cyclobutylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6029935.png)
![2-(4-ethoxy-3-methoxyphenyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6029948.png)

![(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6029958.png)
![6-(3-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6029962.png)
